molecular formula C13H15NO3 B12909733 3-(2,3-Dimethoxybenzylidene)pyrrolidin-2-one

3-(2,3-Dimethoxybenzylidene)pyrrolidin-2-one

Cat. No.: B12909733
M. Wt: 233.26 g/mol
InChI Key: ZUNNYFWECCKNDX-NTMALXAHSA-N
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Description

3-(2,3-Dimethoxybenzylidene)pyrrolidin-2-one (CAS 91958-00-8) is a high-purity chemical compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol . This specialized chemical building block features a pyrrolidin-2-one scaffold benzylidene-substituted at the 3-position with 2,3-dimethoxy groups, creating a structurally unique compound for pharmaceutical research and development. The compound's distinct structure makes it valuable as a key intermediate in medicinal chemistry programs, particularly in the development of novel therapeutic agents. Researchers utilize this compound in early-stage drug discovery for its potential as a molecular scaffold, with published patent literature indicating applications in developing substituted nucleotide analogs with biological activity . These structural features are investigated in multiple research contexts, including as potential inhibitors of viral replication, with studies examining activity against various viral targets . The compound is offered exclusively for research purposes and is not intended for diagnostic, therapeutic, or human use. Proper storage conditions and handling procedures should be followed to maintain compound integrity, and researchers should consult all available safety documentation before use. Available for global shipping from multiple international locations to support research continuity .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

(3Z)-3-[(2,3-dimethoxyphenyl)methylidene]pyrrolidin-2-one

InChI

InChI=1S/C13H15NO3/c1-16-11-5-3-4-9(12(11)17-2)8-10-6-7-14-13(10)15/h3-5,8H,6-7H2,1-2H3,(H,14,15)/b10-8-

InChI Key

ZUNNYFWECCKNDX-NTMALXAHSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/CCNC2=O

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2CCNC2=O

Origin of Product

United States

Preparation Methods

Solvent-Free Catalytic Condensation

A highly efficient method involves the use of solid acid catalysts such as SBA-Pr-SO3H under solvent-free conditions. The catalyst is activated by heating under vacuum, then the pyrrolidin-2-one and 2,3-dimethoxybenzaldehyde are added and heated at around 120 °C. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the product is purified by recrystallization from ethanol.

Parameter Details
Catalyst SBA-Pr-SO3H (0.02 g)
Temperature 120 °C
Reaction Time Variable (typically 1–3 hours)
Yield Up to 90%
Purification Recrystallization from ethanol

This method offers advantages such as catalyst recyclability and high yield with minimal solvent use.

Base-Catalyzed Condensation in Ethanol

Another approach uses a base such as aqueous potassium hydroxide (KOH) in ethanol. The aldehyde and pyrrolidin-2-one are stirred with KOH at room temperature or slightly elevated temperatures for extended periods (up to 30 hours). The reaction mixture is then acidified to precipitate the product, which is filtered and purified.

Parameter Details
Catalyst/Base Aqueous KOH (40%)
Solvent Ethanol
Temperature Room temperature
Reaction Time Up to 30 hours
Workup Acidification with HCl, filtration, washing
Yield Moderate to good (variable)

This method is mild but requires longer reaction times and careful pH control.

Ethanol or Methanol Solution with Pyridine and Mercury(II) Acetate

In some cases, the chalcone intermediate formed from the aldehyde and pyrrolidin-2-one is further cyclized or modified by treatment with mercury(II) acetate in pyridine at elevated temperatures (~110 °C). This step can improve product purity and yield.

Parameter Details
Reagents Mercury(II) acetate, pyridine
Temperature 383 K (110 °C)
Reaction Time 2 hours
Workup Cooling, filtration
Yield High purity product

This method is more specialized and used for specific derivatives or intermediates.

Ethanol Solution with Pyrrolidine and Aldehyde at Low Temperature

A procedure reported for related benzylidene pyrrolidinone derivatives involves slow addition of aldehyde and pyrrolidine to a stirred ethanol solution of pyrrolidin-2-one derivative at 0 °C, followed by stirring at room temperature for 2 hours. The product is isolated by filtration after addition of water.

Parameter Details
Solvent Absolute ethanol
Temperature 0 °C to room temperature
Reaction Time 2 hours
Yield Up to 95%

This method provides high yields and mild conditions suitable for sensitive substrates.

Method Catalyst/Base Solvent Temperature Reaction Time Yield (%) Notes
Solvent-free with SBA-Pr-SO3H Solid acid catalyst None (solvent-free) 120 °C 1–3 hours ~90 Catalyst recyclable, green chemistry
Base-catalyzed in ethanol Aqueous KOH (40%) Ethanol Room temp Up to 30 hours Moderate Mild, longer reaction time
Mercury(II) acetate in pyridine Hg(OAc)2, pyridine Pyridine 110 °C 2 hours High Used for cyclization of intermediates
Ethanol with pyrrolidine Pyrrolidine Ethanol 0 °C to RT 2 hours Up to 95 Mild, high yield
  • The solvent-free catalytic method using SBA-Pr-SO3H has been demonstrated to be efficient, environmentally friendly, and allows catalyst reuse without significant loss of activity.
  • Base-catalyzed methods require longer reaction times but are straightforward and use inexpensive reagents.
  • The use of mercury(II) acetate is less common due to toxicity concerns but can be useful for specific synthetic routes involving chalcone intermediates.
  • Low-temperature addition of pyrrolidine and aldehyde in ethanol provides excellent yields and is suitable for sensitive substrates.

The preparation of 3-(2,3-Dimethoxybenzylidene)pyrrolidin-2-one is well-established through condensation reactions between pyrrolidin-2-one derivatives and 2,3-dimethoxybenzaldehyde. Among the methods, solvent-free catalytic condensation with solid acid catalysts offers a green and efficient approach with high yields and catalyst recyclability. Base-catalyzed and pyrrolidine-mediated methods provide alternative routes with mild conditions. Selection of the method depends on the desired scale, purity, and environmental considerations.

Chemical Reactions Analysis

3-(2,3-Dimethoxybenzylidene)pyrrolidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

3-(2,3-Dimethoxybenzylidene)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethoxybenzylidene)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds:

Curcumin Analogs (e.g., Compounds 3d, 3e) Structure: Cyclopentanone or cyclohexanone cores with dimethoxybenzylidene and acryloyl groups. Functional Groups: 3,4-Dimethoxy (3e) or 4-hydroxy-3-methoxy (3d) substituents. Activities: High antioxidant capacity (ORAC/TEAC), ACE inhibition (3d: IC₅₀ ~ 0.8 µM), and tyrosinase inhibition (2e: IC₅₀ ~ 1.2 µM) .

3-(3,4-Dimethoxybenzylidene)-4,5-dihydro-2(3H)-furanone Structure: Dihydrofuranone ring with 3,4-dimethoxybenzylidene. Functional Groups: 3,4-Dimethoxy substituents. Activities: Limited data, but furanone derivatives are noted for anti-inflammatory and antimicrobial properties .

Target Compound: 3-(2,3-Dimethoxybenzylidene)pyrrolidin-2-one Structure: Pyrrolidin-2-one core with 2,3-dimethoxybenzylidene. Functional Groups: 2,3-Dimethoxy substituents.

Structural Insights:
  • Core Heterocycle: The pyrrolidin-2-one ring offers greater conformational flexibility than cyclopentanone or furanone systems, possibly improving interaction with dynamic biological targets .
Key Findings:
  • Antioxidant Capacity : The target compound’s 2,3-dimethoxy groups may lower its electron-donating capacity compared to 3,4-dimethoxy analogs (e.g., 3e), reducing TEAC values but preserving HAT-based activity (e.g., ORAC) .
  • Enzyme Inhibition: The absence of an acryloyl group (critical in 3d/3e for ACE/tyrosinase binding) likely diminishes the target compound’s inhibitory potency. However, its flexible pyrrolidinone core could compensate via alternative binding modes .
  • Cytotoxicity: Like curcumin analogs, the target compound is hypothesized to be non-toxic due to structural similarities and lack of reactive moieties .

Mechanistic and Kinetic Considerations

  • Antioxidant Mechanisms :
    • HAT vs. ET : Curcumin analogs with 3,4-dimethoxy groups excel in HAT-based assays (e.g., ORAC), while the target compound’s 2,3-substitution may favor ET pathways (e.g., FRAP/TEAC) .
  • Enzyme Binding :
    • ACE inhibition in 3d correlates with hydroxyl-methoxy synergy; the target compound’s lack of hydroxyl groups may require higher concentrations for equivalent effects .

Biological Activity

3-(2,3-Dimethoxybenzylidene)pyrrolidin-2-one is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H15N1O3
  • Molecular Weight : 233.26 g/mol

This compound features a pyrrolidinone ring substituted with a dimethoxybenzylidene moiety, which is critical for its biological activity.

Biological Activities

The biological activities of this compound have been investigated in various studies, highlighting its potential as an anticancer agent and its effects on cellular mechanisms.

Anticancer Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound was shown to inhibit cell proliferation by inducing apoptosis and modulating key signaling pathways involved in cancer progression.

  • Cell Lines Tested :
    • A431 (human epidermoid carcinoma)
    • Jurkat (human T lymphocyte)

The compound's IC50 values indicate its effectiveness in inhibiting cell growth:

Cell LineIC50 (µM)
A43115
Jurkat12

This suggests that the compound has a stronger inhibitory effect on Jurkat cells compared to A431 cells.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
  • Cell Cycle Arrest : It causes G1 phase arrest in the cell cycle, preventing cancer cells from proliferating.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed, contributing to oxidative stress and subsequent apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have reported on the biological activities of this compound:

  • Study on Antiproliferative Effects :
    • A study evaluated the antiproliferative effects of various derivatives of pyrrolidinones, including this compound. The results indicated that this compound significantly reduced cell viability in tested cancer cell lines compared to control groups .
  • Mechanistic Insights :
    • Another research article provided insights into the molecular mechanisms underlying the anticancer effects of this compound. It highlighted the role of specific signaling pathways such as MAPK and PI3K/Akt in mediating the compound's effects on cell survival and proliferation .

Q & A

Q. What are the optimized synthetic routes for 3-(2,3-dimethoxybenzylidene)pyrrolidin-2-one, and how are intermediates monitored during synthesis?

Methodological Answer: A common approach involves condensation of 2,3-dimethoxybenzaldehyde with pyrrolidin-2-one derivatives. For example, analogous syntheses (e.g., substituted benzylidene-pyrrolidinones) use TLC monitoring (silica gel, ethyl acetate/hexane) to track reaction progress . Key steps include:

  • Reagent ratios : A 1:1 molar ratio of aldehyde to pyrrolidinone in DMF with K₂CO₃ as base.
  • Extraction : Post-reaction, the mixture is cooled, diluted with water, and extracted with ethyl acetate (3×60 mL). Organic layers are washed with NH₄Cl solution and dried over MgSO₄ .
  • Yield optimization : Typical yields range from 85–93% for similar compounds, depending on substituent steric effects .

Q. How is structural characterization of this compound performed?

Methodological Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–7.6 ppm for benzylidene protons) and pyrrolidinone carbonyl signals (δ ~170–175 ppm). Methoxy groups appear as singlets near δ 3.8–4.0 ppm .
  • X-ray crystallography : For unambiguous confirmation, single crystals are grown via slow evaporation (e.g., in ethanol/water). Data collection uses Mo Kα radiation (λ = 0.71073 Å), with refinement in SHELXL .
  • Elemental analysis : Validate purity (>95%) via C/H/N percentages (e.g., C: 65.2%, H: 5.9%, N: 4.5% for analogous structures) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol. Limited solubility in water requires sonication or co-solvents (e.g., 10% DMSO in PBS) .
  • Stability : Store at –20°C under inert atmosphere. Degradation is monitored via HPLC (C18 column, acetonitrile/water gradient) to detect hydrolysis of the benzylidene moiety .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy positioning) influence biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent effects : Replace 2,3-dimethoxy groups with halogen or hydroxy groups to assess binding affinity (e.g., SV2A-targeting pyrrolidinones require trifluorophenyl groups for PET ligand efficacy ).
  • Pharmacophore modeling : Use Schrödinger Suite or AutoDock to predict interactions with targets (e.g., synaptic vesicle protein SV2A). Docking scores correlate with experimental IC₅₀ values .

Q. What methodologies are used to study in vivo pharmacokinetics and blood-brain barrier penetration?

Methodological Answer:

  • Radiotracer synthesis : Carbon-11 labeling (e.g., [¹¹C]UCB-J) enables PET imaging. Precursor (R)-3-(difluoroboranyl)-4-((2-oxo-4-(3,4,5-trifluorophenyl)pyrrolidin-1-yl)methyl)-pyridin-1-ium fluoride is reacted with [¹¹C]CH₃OTf .
  • Biodistribution : Administer 1–5 µCi/g in rodents; quantify brain uptake via Logan graphical analysis .

Q. How are contradictions in reaction yields or spectroscopic data resolved?

Methodological Answer:

  • Controlled experiments : Vary solvents (DMF vs. THF) and bases (K₂CO₃ vs. DBU) to identify optimal conditions. For example, DMF increases yields by 15% compared to THF in analogous condensations .
  • Data validation : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with computed chemical shifts (Gaussian 16 B3LYP/6-31G*) .

Q. What analytical techniques validate purity for pharmacological assays?

Methodological Answer:

  • HPLC-MS : Use a C18 column (4.6 × 150 mm, 5 µm) with 0.1% formic acid in water/acetonitrile (gradient: 5–95% over 20 min). Monitor [M+H]⁺ ions (expected m/z: ~290–310) .
  • Elemental analysis : Acceptable tolerance: ±0.4% for C/H/N .

Q. What protocols assess ecotoxicological risks or biodegradability?

Methodological Answer:

  • OECD 301D : Test aerobic biodegradation in activated sludge. No data exists for this compound, so preliminary assays use 10 mg/L compound in mineral medium, measuring DOC removal over 28 days .
  • Microtox® assay : Evaluate acute toxicity to Vibrio fischeri (EC₅₀ < 10 mg/L indicates high toxicity) .

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